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molecular formula C9H7BrN2 B8205755 8-Bromoquinolin-7-amine

8-Bromoquinolin-7-amine

Cat. No. B8205755
M. Wt: 223.07 g/mol
InChI Key: VJBWCJJQLBJPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06391878B2

Procedure details

To a solution of 401 mg of 7-aminoquinoline in 15 mL of glacial acetic acid are added 913 mg of sodium acetate followed by a solution of 0.14 mL of bromine in 15 mL of glacial acetic acid. The resulting yellow slurry is stirred at room temperature for 2 hours. The brown mixture is rotary evaporated and the residue is diluted with water and ethyl acetate. The mixture is basified using 1 N sodium hydroxide and decanted. The organic layer is washed with water followed by brine. The combined aqueous layers are extracted with ethyl acetate; the combined organic layers are dried over magnesium sulfate and rotary evaporated. The residue is purified by flash column chromatography on silica gel, eluting with 20% to 50% ethyl acetate/hexanes followed by recrystallization from hexanes/methylene chloride to provide 521 mg of 7-amino-8-bromoquinoline as a pale brown solid.
Quantity
401 mg
Type
reactant
Reaction Step One
Quantity
913 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.C([O-])(=O)C.[Na+].[Br:17]Br>C(O)(=O)C>[NH2:1][C:2]1[C:11]([Br:17])=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
401 mg
Type
reactant
Smiles
NC1=CC=C2C=CC=NC2=C1
Name
Quantity
913 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.14 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting yellow slurry is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The brown mixture is rotary evaporated
ADDITION
Type
ADDITION
Details
the residue is diluted with water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
decanted
WASH
Type
WASH
Details
The organic layer is washed with water
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers are extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers are dried over magnesium sulfate and rotary evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 20% to 50% ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from hexanes/methylene chloride

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C2C=CC=NC2=C1Br
Measurements
Type Value Analysis
AMOUNT: MASS 521 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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